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1-(Benzyloxy)-4-bromo-2-

(trifluoromethyl)benzene

Cat. No.: B175050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physicochemical

properties of the chemical compound 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Due to its structural motifs, namely the benzyloxy, bromo, and trifluoromethyl groups, this

compound is of interest to researchers in medicinal chemistry and drug development as a

potential building block or intermediate in the synthesis of novel therapeutic agents. This

document collates available data on its physical and chemical characteristics, outlines a

plausible synthetic route and analytical methodologies based on related compounds, and

discusses the general significance of its structural components in the context of drug design. All

quantitative data is presented in clear, tabular format for ease of reference.

Physicochemical Properties
Precise experimental data for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is not

extensively available in peer-reviewed literature, suggesting it may be a novel or less-studied

compound. The following tables summarize the available computed and predicted data.
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Identifier Value

IUPAC Name
1-(Benzyloxy)-4-bromo-2-

(trifluoromethyl)benzene

CAS Number Not available

Molecular Formula C₁₄H₁₀BrF₃O

Molecular Weight 331.13 g/mol

Exact Mass 329.986712 g/mol [1][2]

Predicted Physicochemical

Properties
Value Source

Boiling Point 336.5 ± 42.0 °C Predicted

Density 1.479 ± 0.06 g/cm³ Predicted

Solubility Data not available -

Melting Point Data not available -

pKa Data not available -

Synthesis and Purification
While a specific, experimentally validated protocol for the synthesis of 1-(benzyloxy)-4-bromo-
2-(trifluoromethyl)benzene is not readily available, a plausible synthetic route can be inferred

from standard organic chemistry principles and protocols for analogous compounds. A likely

approach would involve the benzylation of the corresponding phenol.

Proposed Synthetic Workflow
The synthesis would likely proceed via a Williamson ether synthesis, a reliable and widely used

method for forming ethers.
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4-Bromo-2-(trifluoromethyl)phenol

Reaction Mixture

Benzyl bromide Base (e.g., K₂CO₃, NaH)
in Solvent (e.g., Acetone, DMF)

Reaction Conditions

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
(Crude Product)

Williamson Ether Synthesis

Work-up
(e.g., Aqueous extraction)

Purification
(e.g., Column Chromatography)

Pure Product

Click to download full resolution via product page

Proposed synthetic workflow for 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Experimental Protocol (Hypothetical)
Materials:

4-Bromo-2-(trifluoromethyl)phenol

Benzyl bromide

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Acetone or N,N-Dimethylformamide (DMF)

Ethyl acetate

Hexanes

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of 4-bromo-2-(trifluoromethyl)phenol in a suitable solvent (e.g.,

acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium

hydride).

Addition of Reagent: Stir the mixture at room temperature for a predetermined time to allow

for the formation of the phenoxide. To this mixture, add benzyl bromide dropwise.

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux for

acetone) and monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with

water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 1-
(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques.
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Analytical Technique Expected Observations

¹H NMR

Signals corresponding to the aromatic protons

of both benzene rings and the benzylic

methylene protons.

¹³C NMR

Resonances for all carbon atoms in the

molecule, including the trifluoromethyl carbon

which may show coupling with fluorine.

¹⁹F NMR
A singlet corresponding to the trifluoromethyl

group.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the exact

mass of the compound, showing a characteristic

isotopic pattern for the presence of one bromine

atom.

Infrared (IR) Spectroscopy

Absorption bands characteristic of C-O-C (ether)

stretching, C-Br stretching, C-F stretching, and

aromatic C-H and C=C stretching. A computed

vapor phase IR spectrum is available.[1][2]

High-Performance Liquid Chromatography

(HPLC)

A single major peak indicating the purity of the

compound.

Gas Chromatography-Mass Spectrometry (GC-

MS)

A single peak in the chromatogram with a

corresponding mass spectrum matching the

expected fragmentation pattern.

Role in Drug Development and Medicinal Chemistry
While there is no specific information on the biological activity or signaling pathway involvement

of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene, its structural components are of

significant interest in drug discovery.

The trifluoromethyl group is a common substituent in many pharmaceuticals. Its incorporation

can enhance key properties of a drug candidate, including:
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Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways,

increasing the drug's half-life.

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can

improve its ability to cross cell membranes.

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the

electronic properties of the molecule, potentially leading to stronger interactions with

biological targets.

The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected

at a later synthetic stage. It can also contribute to the overall size and lipophilicity of the

molecule. The bromo substituent provides a reactive handle for further synthetic modifications,

such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the

construction of more complex molecular architectures.

Given these features, 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene represents a

versatile intermediate for the synthesis of a wide range of potentially bioactive molecules for

evaluation in various therapeutic areas.

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Suzuki Coupling
(with Boronic Acid/Ester)

Heck Coupling
(with Alkene)

Sonogashira Coupling
(with Alkyne)

Buchwald-Hartwig Amination
(with Amine)

Deprotection
(e.g., Hydrogenolysis)

Diverse Biaryl Compounds Stilbene Derivatives Aryl-Alkynes Aniline Derivatives 4-Bromo-2-(trifluoromethyl)phenol Derivatives
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Potential synthetic transformations of 1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene.

Conclusion
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1-(benzyloxy)-4-bromo-2-(trifluoromethyl)benzene is a chemical compound with potential as

a synthetic intermediate in drug discovery and medicinal chemistry. While experimental

physicochemical data is scarce, this guide provides a summary of available information and

outlines plausible synthetic and analytical methodologies based on established chemical

principles. The presence of the trifluoromethyl, benzyloxy, and bromo moieties makes it a

valuable building block for the creation of diverse and complex molecules for biological

evaluation. Further research is warranted to fully characterize this compound and explore its

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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